![molecular formula C14H9BrN6O B1680820 SB-265610 CAS No. 211096-49-0](/img/structure/B1680820.png)
SB-265610
Overview
Description
SB 265610: is a selective, competitive, nonpeptide, and allosteric antagonist of the chemokine receptor type 2 (CXCR2). This compound is known for its ability to block cytokine-induced neutrophil chemoattractant-1 (CINC-1)-induced calcium mobilization and neutrophil chemotaxis . It has been widely used in scientific research to study inflammatory responses and related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: SB 265610 can be synthesized through a multi-step process involving the reaction of 2-bromophenyl isocyanate with 7-cyano-1H-benzo[d][1,2,3]triazole-4-amine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for SB 265610 are not widely documented, the synthesis generally follows similar organic chemistry principles used in laboratory settings. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: SB 265610 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the cyano group. These reactions can be facilitated by various reagents and catalysts under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMSO or dimethylformamide (DMF) are commonly used.
Reaction Conditions: These reactions typically occur at elevated temperatures (50-100°C) and may require inert atmosphere conditions to prevent unwanted side reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield various substituted derivatives of SB 265610 .
Scientific Research Applications
Chemistry: SB 265610 is used as a tool compound to study the binding and inhibition of CXCR2 receptors. It helps in understanding the structure-activity relationships of chemokine receptor antagonists .
Biology: In biological research, SB 265610 is utilized to investigate the role of CXCR2 in neutrophil chemotaxis and inflammatory responses. It has been shown to inhibit neutrophil accumulation in models of lung injury and other inflammatory conditions .
Medicine: SB 265610 has potential therapeutic applications in treating diseases characterized by excessive neutrophil infiltration, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. It is also being explored for its anti-cancer properties due to its ability to modulate the tumor microenvironment .
Industry: While its primary use is in research, SB 265610’s role in modulating inflammatory pathways makes it a candidate for drug development and pharmaceutical applications .
Mechanism of Action
SB 265610 exerts its effects by binding to the CXCR2 receptor in an allosteric manner, which means it binds to a site distinct from the agonist binding site. This binding prevents the receptor from being activated by its natural ligands, such as interleukin-8 (IL-8) and CINC-1 . By inhibiting CXCR2 activation, SB 265610 reduces calcium mobilization and neutrophil chemotaxis, thereby modulating inflammatory responses .
Comparison with Similar Compounds
SB 225002: Another CXCR2 antagonist with similar inhibitory effects on neutrophil chemotaxis
SCH 527123: A potent and selective CXCR2 antagonist used in research and potential therapeutic applications
Uniqueness: SB 265610 is unique due to its high selectivity and potency as a CXCR2 antagonist. Its nonpeptide and allosteric nature distinguish it from other CXCR2 inhibitors, making it a valuable tool in studying chemokine receptor biology and inflammatory pathways .
Biological Activity
SB-265610 is a potent antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating inflammatory responses, particularly in the recruitment of neutrophils to sites of inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.
- Chemical Name : N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea
- Molecular Formula : C14H9BrN6O
- Purity : ≥98%
This compound acts as an allosteric inverse agonist at the CXCR2 receptor. It binds to a site distinct from the agonist binding site, effectively preventing receptor activation by interfering with G protein coupling. This mechanism has been demonstrated through various binding studies, which show that this compound can shift concentration-response curves for CXCR2 agonists like IL-8 and GROα, indicating its inhibitory effects on receptor signaling pathways .
In Vitro Activity
- Calcium Mobilization Assays :
- Chemotaxis Inhibition :
In Vivo Efficacy
- Inflammatory Lung Injury :
- Bronchopulmonary Dysplasia (BPD) :
- Chronic Neutropenia Models :
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Focus | Model Type | Key Findings |
---|---|---|
Calcium Mobilization | In Vitro | IC50 for CINC-1: 3.4 nM; no effect on C5a |
Chemotaxis | Neutrophils | Significant inhibition of CINC-induced chemotaxis |
Lung Injury | Animal Model | Reduced neutrophil accumulation in ARDS models |
Bronchopulmonary Dysplasia | Premature Sheep | Improved survival rates; reduced leukocyte influx |
Chronic Neutropenia | Human Patient Samples | Altered neutrophil migration dynamics |
Case Study 1: Efficacy in Lung Injury
In a controlled experiment involving Sprague-Dawley rats, this compound was administered alongside LPS to assess its protective effects against inflammatory lung injury. The results showed a marked reduction in total white blood cell (WBC) and neutrophil counts in bronchoalveolar lavage fluid (BALF), indicating effective modulation of the inflammatory response .
Case Study 2: Chronic Neutropenia
A cohort study examined patients with biallelic CXCR2 mutations. The administration of this compound confirmed its role in restoring chemotactic responses in neutrophils, highlighting its potential therapeutic applications for conditions characterized by impaired neutrophil function .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUMQWZEOMXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175339 | |
Record name | SB-265610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211096-49-0 | |
Record name | SB-265610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-265610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 211096-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SB-265610 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P785F0579 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.